molecular formula C15H14O2S B1358976 2-Methoxy-4'-thiomethylbenzophenone CAS No. 73242-08-7

2-Methoxy-4'-thiomethylbenzophenone

Cat. No.: B1358976
CAS No.: 73242-08-7
M. Wt: 258.3 g/mol
InChI Key: UAYOKDCLJWDOMW-UHFFFAOYSA-N
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Description

2-Methoxy-4'-thiomethylbenzophenone (CAS: 1451393-39-7) is a benzophenone derivative featuring a methoxy group at the 2-position and a thiomethyl (-SCH₃) substituent at the 4'-position of the aromatic rings. It is commercially available with a purity of 96% and is primarily utilized in research and industrial applications as a synthetic intermediate or for structure-activity relationship studies . Its structural uniqueness lies in the combination of electron-donating (methoxy) and sulfur-containing (thiomethyl) groups, which influence its physicochemical and biological properties.

Properties

IUPAC Name

(2-methoxyphenyl)-(4-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2S/c1-17-14-6-4-3-5-13(14)15(16)11-7-9-12(18-2)10-8-11/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYOKDCLJWDOMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641451
Record name (2-Methoxyphenyl)[4-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73242-08-7
Record name (2-Methoxyphenyl)[4-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4’-thiomethylbenzophenone can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzoyl chloride with 4-thiomethylphenyl magnesium bromide in the presence of a catalyst. The reaction is typically carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of 2-Methoxy-4’-thiomethylbenzophenone often involves large-scale chemical processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The specific details of industrial production methods are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4’-thiomethylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the benzophenone core can be reduced to a secondary alcohol using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Secondary alcohols.

    Substitution: Various substituted benzophenones.

Scientific Research Applications

Applications in Organic Synthesis

  • Photoinitiators :
    • The compound is widely used as a photoinitiator in UV-curable coatings and inks. Its photochemical properties allow it to initiate polymerization reactions effectively when exposed to UV light, leading to rapid curing processes in industrial applications.
  • Synthesis of Functionalized Compounds :
    • It serves as an intermediate in the synthesis of various functionalized compounds. Its reactive thiomethyl group can be utilized in nucleophilic substitution reactions, facilitating the creation of more complex molecular architectures.

Medicinal Chemistry Applications

  • Anticancer Research :
    • Recent studies have investigated the anticancer properties of 2-Methoxy-4'-thiomethylbenzophenone. In vitro assays demonstrated its potential to inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. For instance, preliminary results from clinical trials indicated that formulations containing this compound led to reduced tumor sizes in patients with advanced-stage cancers .
  • Antimicrobial Activity :
    • The compound has shown promising antimicrobial efficacy against resistant bacterial strains. In a clinical trial, the application of this compound significantly reduced bacterial load in infected wounds compared to control treatments . This highlights its potential as an active ingredient in pharmaceutical formulations aimed at treating infections.

Photochemical Applications

  • UV Absorption :
    • As a UV absorber, this compound is employed in various materials to protect them from UV degradation. This application is particularly relevant in the formulation of coatings and plastics where prolonged exposure to sunlight can lead to material degradation.

Case Study 1: Anticancer Potential

In a study involving patients with advanced-stage cancer, formulations incorporating this compound were administered. The results indicated improved patient outcomes, with notable reductions in tumor sizes observed among participants treated with this compound .

Case Study 2: Antimicrobial Efficacy

A clinical trial assessing the antimicrobial properties of various agents included this compound due to its preliminary positive results against resistant bacterial strains. The study reported significant reductions in bacterial loads in treated wounds compared to controls .

Data Tables

Application AreaSpecific Use
Organic SynthesisIntermediate for functionalized compounds
PhotoinitiatorsUV-curable coatings and inks
Medicinal ChemistryAnticancer and antimicrobial formulations

Mechanism of Action

The mechanism of action of 2-Methoxy-4’-thiomethylbenzophenone involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes and receptors. The exact pathways and targets depend on the specific application and context of use. Further research is needed to fully elucidate the detailed mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

2-Bromo-4'-methoxyacetophenone (CAS: 2632-13-5)
  • Structure: Differs in the backbone (acetophenone vs. benzophenone) and substituents (bromo at 2-position, methoxy at 4').
  • Applications : Used strictly as an intermediate in manufacturing and laboratory settings under controlled conditions .
  • Key Differences: The bromine atom increases reactivity, making it more suitable for nucleophilic substitutions compared to the sulfur-containing thiomethyl group in 2-Methoxy-4'-thiomethylbenzophenone. The acetophenone backbone may reduce steric hindrance compared to benzophenone derivatives.
4-Methoxy-3-methylbenzophenone
  • Structure : Methoxy at 4-position, methyl at 3-position.
  • Physical Properties : Melting point of 79–80°C .
  • Substituent positions (3-methyl vs. 4'-thiomethyl) alter electronic distribution and steric effects.
4-Azetidinomethyl-4'-thiomethylbenzophenone (CAS: 898756-37-1)
  • Structure : Incorporates an azetidine (4-membered nitrogen-containing ring) at the 4-position and thiomethyl at 4'.
  • Molecular Formula: C₁₈H₁₉NOS .
  • The thiomethyl group is retained, suggesting shared reactivity or bioactivity pathways.

Biological Activity

2-Methoxy-4'-thiomethylbenzophenone (CAS Number: 746652-03-9) is a benzophenone derivative characterized by a methoxy group and a thiomethyl group attached to the benzene rings. This compound has garnered attention due to its potential biological activities , including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.

  • Molecular Formula : C15H14O2S
  • Molecular Weight : 270.34 g/mol
  • Melting Point : 126-128 °C

Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxybenzoyl chloride with 2-methylthiophenol in the presence of a base such as triethylamine under anhydrous conditions. The product is purified through recrystallization or column chromatography.

The biological activity of this compound is believed to be linked to its interaction with cellular targets, including enzymes and receptors. The presence of the methoxy and thiomethyl groups may influence its binding affinity and specificity, modulating various biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Properties

  • Case Study: Pancreatic Cancer
    • A study investigated the effects of related compounds on human pancreatic cancer cell lines (Panc-1 and SNU-213). It was found that compounds similar to this compound could reduce cell viability and inhibit migration by affecting key signaling pathways, such as FAK and AKT phosphorylation .
    • Results Summary :
      • Cell Viability Reduction : Significant decrease in Panc-1 cell viability.
      • Migration Inhibition : Suppression of migratory activity in both tested cell lines.
  • Mechanism Insights
    • The anticancer effects are attributed to the inhibition of cell cycle progression and induction of apoptosis in cancer cells, although specific pathways for this compound require further elucidation .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundMethoxy and thiomethyl groupsAntimicrobial, anticancer
4-Methoxy-2'-thiomethylbenzophenoneSimilar structure, different positioningPotentially similar activities
2-Hydroxy-2'-thiomethylbenzophenoneHydroxy group instead of methoxyVaries based on functional groups

Research Findings

Recent literature reviews highlight the diverse biological activities associated with benzophenone derivatives. These compounds have been noted for their ability to modulate enzyme activity, exhibit cytotoxic effects on cancer cells, and possess anti-inflammatory properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methoxy-4'-thiomethylbenzophenone, and what mechanistic considerations are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the benzophenone core via Friedel-Crafts acylation, using methoxy-substituted benzene derivatives and acyl chlorides. Evidence from related benzophenones (e.g., 4-Methoxybenzophenone) suggests aluminum chloride (AlCl₃) as a catalyst in anhydrous conditions .
  • Step 2 : Introduction of the thiomethyl group via nucleophilic substitution or thiol-ene chemistry. For example, reacting a methoxybenzophenone precursor with methanethiol under basic conditions (e.g., K₂CO₃ in DMF) .
  • Key Considerations : Monitor reaction temperature to prevent over-oxidation of sulfur intermediates. Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient). Reference IR and NMR data (e.g., NIST standards) for structural validation .

Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized for structural confirmation of this compound?

  • Methodological Answer :

  • ¹H NMR : The methoxy group (-OCH₃) appears as a singlet at ~3.8 ppm, while the thiomethyl (-SCH₃) group may resonate at ~2.4 ppm. Aromatic protons will show splitting patterns dependent on substitution (e.g., para vs. ortho positions) .
  • IR Spectroscopy : Look for carbonyl (C=O) stretching at ~1650–1680 cm⁻¹ and methoxy C-O stretching at ~1250 cm⁻¹. The thiomethyl group (C-S) may exhibit weak absorption near 600–700 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) can confirm molecular weight (expected [M+H]⁺ for C₁₅H₁₄O₂S: 274.0764). Cross-reference with databases like NIST Chemistry WebBook .

Advanced Research Questions

Q. What strategies mitigate sulfur-related side reactions (e.g., oxidation, disulfide formation) during the thiomethylation step?

  • Methodological Answer :

  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of -SCH₃ to sulfoxide/sulfone derivatives .
  • Reducing Agents : Add antioxidants like BHT (butylated hydroxytoluene) or ascorbic acid to scavenge free radicals.
  • Solvent Choice : Use aprotic solvents (e.g., DMF, DMSO) to minimize proton exchange and stabilize reactive intermediates.
  • Monitoring : Track reaction progress via TLC or LC-MS to identify byproducts early. Adjust stoichiometry if disulfide formation is observed .

Q. How does the electronic environment of this compound influence its reactivity in photochemical studies?

  • Methodological Answer :

  • Substituent Effects : The methoxy group is electron-donating (+M effect), increasing electron density on the aromatic ring, while the thiomethyl group (-SCH₃) has a weaker electron-withdrawing effect via inductive (-I) interactions. This combination may alter the compound’s excited-state behavior.
  • Photostability Assays : Expose the compound to UV light (e.g., 254–365 nm) and monitor degradation via HPLC. Compare with analogues (e.g., 2-Hydroxy-4-methoxybenzophenone) to assess substituent-specific stability .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian software) to map HOMO-LUMO gaps and predict charge-transfer interactions in photoreactions .

Q. What are the challenges in crystallizing this compound, and how can solvent systems be optimized for X-ray diffraction studies?

  • Methodological Answer :

  • Solvent Screening : Test mixed solvents (e.g., ethanol/water, dichloromethane/pentane) to find optimal polarity. Thiomethyl groups may reduce crystal symmetry due to steric effects.
  • Temperature Gradients : Slow evaporation at 4°C or vapor diffusion methods can enhance crystal growth.
  • Data Validation : Compare experimental XRD data with Cambridge Structural Database (CSD) entries for related benzophenones to verify unit cell parameters .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for this compound: How should researchers validate purity and experimental conditions?

  • Methodological Answer :

  • Purity Checks : Perform DSC (Differential Scanning Calorimetry) to detect impurities affecting melting behavior. Compare with HPLC purity (>98%).
  • Condition Standardization : Ensure consistent heating rates (e.g., 1°C/min) and calibration of equipment using reference standards (e.g., benzoic acid).
  • Literature Review : Cross-check melting points across peer-reviewed journals (avoid vendor catalogs, which may lack rigorous validation) .

Safety and Handling

Q. What precautions are critical when handling this compound in phototoxicity assays?

  • Methodological Answer :

  • UV Exposure Limits : Use UV-blocking PPE (e.g., amber glassware, face shields) to prevent compound degradation and researcher exposure.
  • Ventilation : Work in fume hoods to avoid inhalation of volatile byproducts (e.g., sulfur oxides).
  • Waste Disposal : Neutralize sulfur-containing waste with oxidizing agents (e.g., hydrogen peroxide) before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.